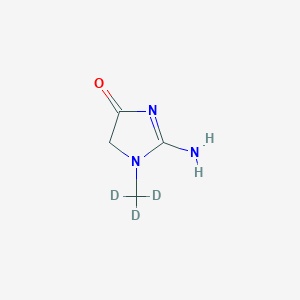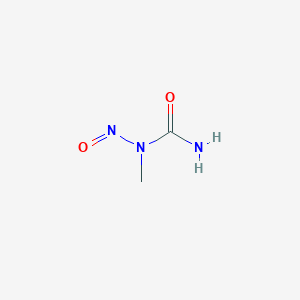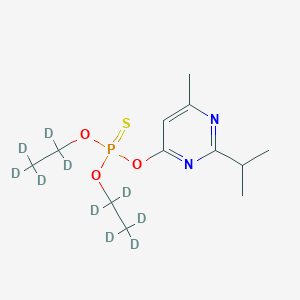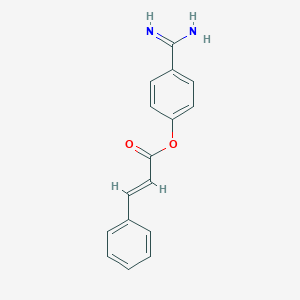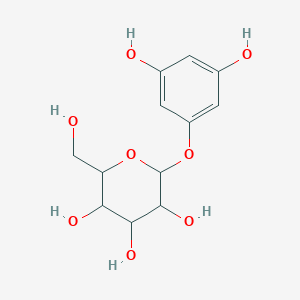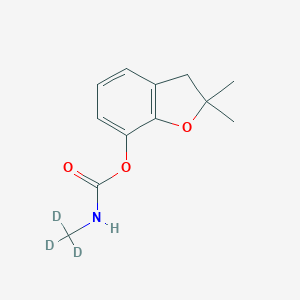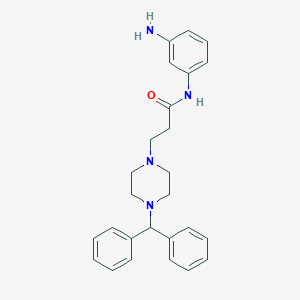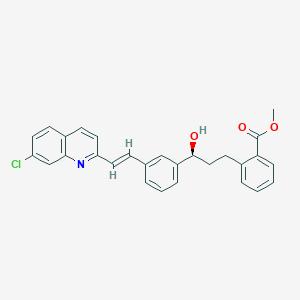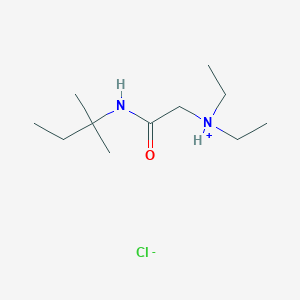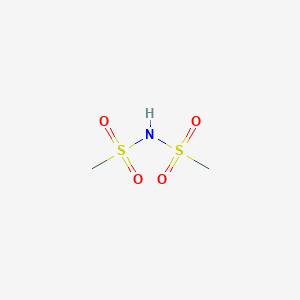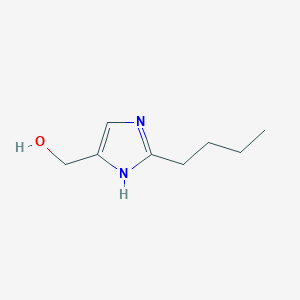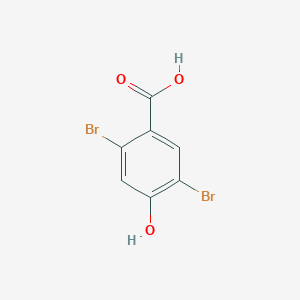
2,4-Diethoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-5-nitropyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of 2,4-Diethoxy-5-nitropyrimidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating ethoxy groups. It can also act as a base due to the presence of the nitrogen atom in its structure. These properties make it a useful building block in the synthesis of various compounds.
Biochemical And Physiological Effects
2,4-Diethoxy-5-nitropyrimidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been shown to exhibit moderate antifungal activity against Candida albicans.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-Diethoxy-5-nitropyrimidine in lab experiments is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Another advantage is its unique properties, which make it a useful building block in the synthesis of various compounds. However, one of the limitations is its limited biological activity. It has been shown to exhibit moderate antibacterial and antifungal activity, but its activity against other organisms is not well understood.
Future Directions
There are several future directions for the research on 2,4-Diethoxy-5-nitropyrimidine. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a building block in the synthesis of new compounds with biological activity. Additionally, its potential as a fluorescent probe for bioimaging applications could be explored. Overall, there is still much to be learned about the properties and potential applications of 2,4-Diethoxy-5-nitropyrimidine in scientific research.
Synthesis Methods
The synthesis of 2,4-Diethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl oxalate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,4-Diethoxy-5-nitropyrimidine with a yield of around 80%. Other methods include the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl malonate or ethyl cyanoacetate in the presence of a base.
Scientific Research Applications
2,4-Diethoxy-5-nitropyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine-based antiviral agents, and pyrimidine-based fluorescent probes. It has also been used as a precursor in the synthesis of other heterocyclic compounds.
properties
CAS RN |
101935-53-9 |
|---|---|
Product Name |
2,4-Diethoxy-5-nitropyrimidine |
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2,4-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
WCEIGOUJTJFAFL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



